molecular formula C25H18N2OS B393194 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 312498-80-9

2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Cat. No. B393194
CAS RN: 312498-80-9
M. Wt: 394.5g/mol
InChI Key: CDFRQNUJFABDFI-UHFFFAOYSA-N
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Description

2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, also known as NSC 710464, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antiviral Activity

2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone: derivatives have been studied for their potential antiviral properties. For instance, similar compounds have shown in vitro activity against HIV-1/2 , with certain derivatives demonstrating antiHIV activity at micromolar concentration ranges . This suggests that quinazolinone derivatives could be explored further as potential treatments for HIV.

Cytotoxicity Studies

The cytotoxicity of quinazolinone compounds is also of significant interest. Studies have been conducted using colonies of T-cell leukemia cells to determine the acute cytotoxicity of these compounds . This research is crucial for understanding the safety profile of quinazolinone derivatives for potential therapeutic use.

Anti-Influenza Virus Properties

Some quinazolinone derivatives have been characterized as inhibitors of influenza virus replication. Their antiviral activity has been compared to existing antiviral drugs like rimantadine and amantadine, showing promising results . This opens up possibilities for new anti-influenza medications.

Non-Nucleoside Inhibitors of Hepatitis C Virus

Quinazolinone derivatives have been identified as non-nucleoside inhibitors of hepatitis C virus replication. This application is particularly important given the global burden of hepatitis C and the need for effective treatments .

Antifungal and Antibacterial Properties

Beyond antiviral applications, quinazolinone derivatives have shown potential as antifungal and antibacterial agents. This broad spectrum of activity makes them valuable for research into new antimicrobial drugs .

Agricultural Applications

In agriculture, quinazolinone derivatives have been explored for their herbicidal properties. The development of new herbicides is essential for managing weed resistance and ensuring sustainable agricultural practices .

Anticonvulsant Activity

The anticonvulsant activity of quinazolinone derivatives is another area of interest. These compounds could contribute to the development of new treatments for seizure disorders, which affect millions worldwide .

Antidepressant and Anxiolytic Effects

Finally, quinazolinone derivatives have been associated with anxiolytic, sedative, and antidepressant activity. This suggests potential applications in the treatment of anxiety and depression, which are common mental health conditions .

properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2OS/c28-24-22-15-6-7-16-23(22)26-25(27(24)20-12-2-1-3-13-20)29-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFRQNUJFABDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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